Phenyl 2-formylbenzenesulfonate
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Overview
Description
Phenyl 2-formylbenzenesulfonate is an organic compound characterized by the presence of a phenyl group attached to a 2-formylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-formylbenzenesulfonate can be synthesized through the reaction of phenol with benzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions, resulting in the formation of the sulfonate ester . Another method involves the use of N-fluorobenzenesulfonimide (NFSI) and catalytic potassium fluoride, which offers shorter reaction times and higher yields .
Industrial Production Methods
Industrial production of this compound often involves the sulfonation of phenol derivatives using sulfur trioxide or chlorosulfonic acid. These methods are scalable and can be optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-formylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenyl 2-formylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl 2-formylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The formyl group can also participate in various chemical reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Phenyl 2-formylbenzenesulfonate can be compared with other similar compounds, such as:
Phenylacetone: Both compounds contain a phenyl group, but phenylacetone has a ketone group instead of a sulfonate group.
This compound is unique due to its combination of a formyl group and a sulfonate group, which allows it to participate in a wider range of chemical reactions and applications compared to simpler phenolic compounds .
Properties
CAS No. |
106939-91-7 |
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Molecular Formula |
C13H10O4S |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
phenyl 2-formylbenzenesulfonate |
InChI |
InChI=1S/C13H10O4S/c14-10-11-6-4-5-9-13(11)18(15,16)17-12-7-2-1-3-8-12/h1-10H |
InChI Key |
ZLENFEOPCCFAEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C=O |
Origin of Product |
United States |
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